((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine

Catalog No.
S8203644
CAS No.
M.F
C14H22N2
M. Wt
218.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine

Product Name

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine

IUPAC Name

(3S)-1-benzyl-N-ethylpiperidin-3-amine

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

InChI

InChI=1S/C14H22N2/c1-2-15-14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1

InChI Key

GPRPWGYOLRHPLE-AWEZNQCLSA-N

SMILES

CCNC1CCCN(C1)CC2=CC=CC=C2

Canonical SMILES

CCNC1CCCN(C1)CC2=CC=CC=C2

Isomeric SMILES

CCN[C@H]1CCCN(C1)CC2=CC=CC=C2

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine is a chiral compound characterized by a piperidine ring with a benzyl group attached to the nitrogen atom and an ethyl amine group at the 3-position. Its molecular formula is C15H21NC_{15}H_{21}N, with a molecular weight of approximately 231.34 g/mol. The structure can be depicted as follows:

This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in neuropharmacology and enzyme inhibition.

, including:

  • Oxidation: This process can convert the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to yield secondary or tertiary amines.
  • Substitution: Nucleophilic substitution reactions may occur at the piperidine ring or the benzyl group, resulting in the formation of substituted piperidine or benzyl derivatives when reacted with alkyl halides or acyl chlorides.

The major products from these reactions include ketones, carboxylic acids, and various amine derivatives, highlighting its versatility in synthetic chemistry.

Research indicates that ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine exhibits notable biological activities. It has been studied for its potential effects on neurotransmission and enzyme inhibition. In vitro studies demonstrate that related piperidine derivatives can inhibit enzymes such as acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's disease . Its interactions with biological targets suggest that it may act as an agonist or antagonist, influencing various biological pathways.

The synthesis of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine typically involves several steps:

  • Chiral Resolution: Starting from N-Cbz-3-piperidinecarboxylic acid, chiral resolution is performed using R-phenylethylamine to obtain the desired chiral intermediate.
  • Acid-Amide Condensation: The chiral intermediate undergoes acid-amide condensation with ammonia gas to form an amide compound.
  • Hofmann Degradation: The amide compound is subjected to Hofmann degradation, yielding the corresponding amine.
  • Protection and Deprotection: The amine is protected using di-tert-butyl dicarbonate, followed by hydrogenation and removal of the protecting group to obtain ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine.

((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine has diverse applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing complex molecules and pharmaceuticals.
  • Biological Research: The compound is utilized to study interactions between chiral amines and biological targets such as receptors and enzymes.
  • Industrial

Studies focusing on the interactions of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine with biological targets have revealed its potential role in modulating neurotransmission. Key findings indicate that it interacts with specific receptors involved in neurotransmitter release, which could be significant for developing therapeutic agents for neurological disorders .

Several compounds share structural similarities with ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine. Here are notable examples:

Compound NameSimilarityUnique Features
1-Benzylpiperidin-3-amine0.97Directly related; serves as a precursor
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine0.90Contains dimethyl substitution enhancing lipophilicity
cis-1-Benzyl-N,4-dimethylpiperidin-3-amine0.90Geometric isomer affecting pharmacokinetics
(S)-1-Benzyl-3-aminopyrrolidine0.89Pyrrolidine ring introduces different reactivity

The uniqueness of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine lies in its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties compared to these similar compounds. Its ability to interact with various molecular targets makes it valuable in both research and industrial applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.178298710 g/mol

Monoisotopic Mass

218.178298710 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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